molecular formula C14H16O3 B1337170 Ethyl 2-oxo-3-phenylcyclopentanecarboxylate CAS No. 312312-75-7

Ethyl 2-oxo-3-phenylcyclopentanecarboxylate

Cat. No. B1337170
CAS RN: 312312-75-7
M. Wt: 232.27 g/mol
InChI Key: LRSQKGAKYUHQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-oxo-3-phenylcyclopentanecarboxylate is a chemical compound with the molecular formula C14H16O3 . It is a main product of BOC Sciences .


Chemical Reactions Analysis

Ethyl 2-oxocyclopentanecarboxylate, a related compound, participates in cobalt (II) Schiff’s base complex catalyzed oxidation of primary and secondary alcohols . The specific chemical reactions involving Ethyl 2-oxo-3-phenylcyclopentanecarboxylate are not detailed in the search results.

Scientific Research Applications

Ring Expansion and Novel Compound Formation

Ethyl 2-oxo-1-(2-oxopropyl)-1-cyclopentanecarboxylate, a compound related to Ethyl 2-oxo-3-phenylcyclopentanecarboxylate, has been utilized in ring expansion reactions, leading to the formation of unusual products like ethyl 3,5-dioxo-1-cyclooctanecarboxylate and others (Tsuzuki et al., 1977).

Mass Spectrometry and Fragmentation Studies

In mass spectrometry, ethyl 2-oxo-cyclopentanecarboxylate derivatives have been studied for their fragmentation mechanisms. This research aids in understanding the structural and electronic properties of such compounds (He et al., 1997).

Synthesis of Functionalized Compounds

Ethyl 2-oxo-cyclopentanecarboxylate is pivotal in the synthesis of highly functionalized compounds. For example, its reaction with triphenylphosphine and dialkyl acetylenedicarboxylates results in spiro-cyclobutene derivatives, which have potential applications in various chemical syntheses (Yavari & Bayat, 2003).

Catalytic Applications

The compound plays a role in catalytic reactions, such as in the Michael addition of β-keto esters to methyl vinyl ketone. It acts as a reactant in the presence of pentacoordinate organosilicate, a catalyst that may function as both a Lewis acid and a Bronsted base (Tateiwa & Hosomi, 2001).

Preparation of Phosphorus Ylides

Ethyl 2-oxo-1-cyclopentanecarboxylate is used in the preparation of stable phosphorus ylides. These ylides are key intermediates in various organic reactions, indicating thecompound's versatility in synthetic chemistry (Asghari, Sobhaninia, & Naderi, 2008).

Photochemical Reactions

This compound is involved in photochemical reactions in alcoholic solutions, leading to the formation of various esters. Such reactions help in understanding the behavior of cyclopentanone derivatives under light-induced conditions (Tokuda, Watanabe, & Itoh, 1978).

Synthesis of Macrocyclic Systems

Ethyl 2-oxocyclododecanecarboxylate, structurally related to Ethyl 2-oxo-3-phenylcyclopentanecarboxylate, has been utilized to synthesize macrocyclic systems incorporating nitrogen heterocycles. Such syntheses demonstrate the compound's utility in creating complex organic frameworks (Zoorob, Elsherbini, & Hamama, 2012).

Generation of Stereogenic Centers

The compound plays a role in generating contiguous stereogenic centers on a cyclohexane ring, demonstrating its utility in stereoselective synthesis. This is crucial for the creation of molecules with specific three-dimensional orientations, important in pharmaceutical chemistry (Herradón & Seebach, 1989).

Formation of Pyrrole Derivatives

Ethyl 2-arylamino-2-oxo-acetates, related to Ethyl 2-oxo-3-phenylcyclopentanecarboxylate, are used in reactions to produce pyrrole derivatives. Such reactions highlight the compound's role in heterocyclic chemistry, important for developing new materials and pharmaceuticals (Yavari, Aghazadeh, & Tafazzoli, 2002).

Safety And Hazards

The safety data sheet for Ethyl 2-oxo-3-phenylcyclopentanecarboxylate suggests that it should be kept away from heat/sparks/open flames/hot surfaces and that protective gloves/protective clothing/eye protection/face protection should be worn when handling it . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

ethyl 2-oxo-3-phenylcyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-2-17-14(16)12-9-8-11(13(12)15)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSQKGAKYUHQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441780
Record name Ethyl 2-oxo-3-phenylcyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-3-phenylcyclopentanecarboxylate

CAS RN

312312-75-7
Record name Ethyl 2-oxo-3-phenylcyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (6.62 mL, 46.8 mmol) in THF (200 mL) at −78° C. was added a 1.6 M solution of n-butyllithium in hexanes (29.3 mL, 46.8 mmol). The solution was stirred for 30 min at −78° C. and treated with a solution of 2-phenylcyclopentanone (5 g, 31.2 mmol) in 50 mL of dry THF. After stirring for 30 min at −78° C., ethyl carbonocyanidate (3.36 mL, 34.3 mmol) was added to the reaction mixture. The resulting solution was warmed to 25° C. with stirring over 3 h. The reaction mixture was quenched with 10 mL of water, washed with brine, dried over anhydrous sodium sulfate, concentrated in vacuum, and purified by column chromatography on silica gel to afford ethyl 2-oxo-3-phenylcyclopentanecarboxylate (5.3 g, 22.82 mmol, 73% yield) as colorless oil. LC-MS (M+K)+=273.2. 1H NMR (500 MHz, CDCl3) δ ppm 7.32-7.39 (2H, m), 7.25-7.31 (1H, m), 7.19-7.25 (2H, m), 4.18-4.32 (2H, m), 3.29-3.55 (2H, m), 1.87-2.62 (4H, m), 1.28-1.39 (3H, m).
Quantity
6.62 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
29.3 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
3.36 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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